molecular formula C18H14FN3O3 B2543105 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide CAS No. 953228-73-4

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide

Cat. No.: B2543105
CAS No.: 953228-73-4
M. Wt: 339.326
InChI Key: NZKQQIVNDZTOFM-UHFFFAOYSA-N
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Description

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide is a synthetic organic compound with a molecular formula of C18H14FN3O3 and a molecular weight of 339.3 g/mol . It features a benzamide group linked via an acetamido bridge to a 5-(4-fluorophenyl)isoxazole core, a structure of significant interest in medicinal chemistry. Isoxazoline derivatives, to which this compound belongs, are recognized for a broad spectrum of biological properties and are extensively investigated as potential therapeutic agents . Specifically, structural analogs containing the benzamide pharmacophore have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase . SIRT2 inhibition is a promising therapeutic strategy for neurodegenerative conditions such as Huntington's and Parkinson's disease, as it has been shown to reduce polyglutamine protein aggregation and improve neuronal survival in disease models . Furthermore, isoxazole derivatives have demonstrated considerable promise as antimicrobial and antitubercular agents in research settings, with some compounds exhibiting potent activity against Mycobacterium tuberculosis strains . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, and for biological screening in the development of novel therapeutic agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQQIVNDZTOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation from 4-Fluorobenzaldehyde Oxime

Nitrile oxides are generated in situ from hydroxamoyl chlorides, which are derived from aldoximes. For 5-(4-fluorophenyl)isoxazole, 4-fluorobenzaldehyde oxime is treated with chlorine gas or N-chlorosuccinimide (NCS) in the presence of a base (e.g., pyridine) to yield the corresponding hydroxamoyl chloride. This intermediate is unstable and must be used immediately in subsequent reactions.

Cycloaddition with Propargyl Alcohol

The nitrile oxide undergoes 1,3-dipolar cycloaddition with propargyl alcohol as the dipolarophile. This reaction proceeds regioselectively, favoring the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors. The product, 5-(4-fluorophenyl)isoxazol-3-yl methanol, is isolated via flash column chromatography (n-hexane/EtOAc, 5:1 v/v) with yields exceeding 75%.

Key Reaction Conditions

  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Base: Triethylamine (Et$$_3$$N)
  • Reaction Time: 1–2 hours

Functionalization of the Isoxazole Core

Oxidation of Primary Alcohol to Carboxylic Acid

The methanol group at position 3 of the isoxazole is oxidized to a carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) or potassium permanganate (KMnO$$4$$) in acidic conditions. This step achieves quantitative conversion but requires careful temperature control (<10°C) to prevent over-oxidation.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) or oxalyl chloride (C$$2$$O$$2$$Cl$$2$$) to form the corresponding acid chloride. This intermediate is highly reactive and is typically used without isolation.

Synthesis of the Acetamido Linker

Amidation with Glycine Ethyl Ester

The acid chloride reacts with glycine ethyl ester in the presence of Et$$_3$$N to form the ethyl ester of 2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide. The ester is subsequently hydrolyzed using aqueous NaOH (2 M) to yield the free carboxylic acid.

Activation as a Mixed Carbonate

The carboxylic acid is activated using ethyl chloroformate (ClCO$$_2$$Et) and N-methylmorpholine (NMM) to form a mixed carbonate intermediate, enhancing electrophilicity for subsequent amide coupling.

Coupling with 4-Aminobenzamide

Amide Bond Formation

The activated carbonate reacts with 4-aminobenzamide in anhydrous DCM. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving >90% conversion within 4 hours. The crude product is purified via recrystallization from ethanol/water (3:1 v/v).

Alternative Coupling Strategies

Schlenk techniques using EDC/HOBt or HATU as coupling agents have been explored, but these methods show lower yields (60–70%) due to competing side reactions.

Optimization and Scale-Up Considerations

Regioselectivity in Cycloaddition

The use of bulky bases (e.g., diisopropylethylamine) improves regioselectivity, favoring the 3,5-disubstituted isoxazole over the 4,5-isomer. Computational studies suggest that electron-withdrawing groups on the nitrile oxide enhance transition-state stabilization.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for the cycloaddition step from 2 hours to 15 minutes, with comparable yields. Solvent-free conditions under ball milling have also been reported but require further validation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, isoxazole-H), 7.89–7.82 (m, 4H, Ar-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 2.45 (s, 2H, CH$$2$$CO).
  • HRMS : m/z calculated for C$${19}$$H$${15}$$FN$$3$$O$$3$$ [M+H]$$^+$$: 376.1094; found: 376.1096.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Residual solvents (DCM, EtOAc) are below ICH Q3C limits (<600 ppm).

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted isoxazole compounds.

Scientific Research Applications

Medicinal Chemistry

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide has garnered attention for its potential anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation across various cancer cell lines at low micromolar concentrations (IC₅₀ values ranging from 0.20 to 2.58 μM).

Biological Studies

The compound is utilized in biological studies focusing on:

  • Enzyme Interactions : Research indicates its role in studying enzyme inhibition mechanisms, particularly acetylcholinesterase inhibitors, which are critical for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : It has been evaluated for its efficacy against human colorectal carcinoma (HCT116) cells, showing promising results that suggest it may be more potent than standard treatments like 5-fluorouracil (IC₅₀ = 9.99 μM) .

Materials Science

In industrial applications, the unique properties of this compound make it suitable for developing new materials and chemical processes, particularly those that require high stability and reactivity under various conditions.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various isoxazole derivatives, including the target compound. Results indicated significant inhibition of cancer cell growth across multiple lines, with mechanisms involving apoptosis induction through caspase activation pathways.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that the compound effectively inhibits acetylcholinesterase activity, suggesting potential therapeutic applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and fluorophenyl group play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Core Structural Features

The table below summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name/ID Molecular Weight (M+1) Key Structural Features Hypothesized Biological Target/Activity
Target Compound Not reported 4-Fluorophenyl isoxazole, benzamide, acetamide linker HDAC inhibition (inferred from )
Compound 7d () Not reported Fluorophenyl, dioxopiperidinyl isoindolinone, extended acetamide chain HDAC3 degradation (proteolysis-targeting chimera)
Compound 52 () Not reported Quinazolinone core, isopropylbenzyl, methoxypropyl benzamide RSV replication inhibition
EP3222620 B1 () 634 Piperidine-4-ylidene, cyanoquinoline, tetrahydrofuran-3-yl-oxy Kinase or protease inhibition (speculative)
MC4387 () Not reported Nitrophenyl furan, dioxopiperidinyl isoindolinone, polyethylene glycol-like chain Targeted protein degradation (e.g., HDACs)

Functional Group Analysis

  • Isoxazole vs. Triazole/Oxadiazole Rings : The target’s isoxazole ring () offers greater metabolic stability compared to triazole or oxadiazole rings in analogues (), which may undergo faster oxidative degradation .
  • Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound likely enhances membrane permeability and binding affinity compared to non-halogenated phenyl groups in compounds like EP3222620 B1 .

Pharmacokinetic Properties (Inferred)

  • Solubility: The isoxazole ring may reduce aqueous solubility compared to triazolyl propanoates (), which incorporate hydrophilic hydroxyamide groups .
  • Metabolic Stability: Fluorination at the phenyl ring (target compound) likely slows hepatic metabolism compared to non-fluorinated analogues like compound 52 () .

Biological Activity

4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide is a compound featuring an isoxazole ring and a fluorophenyl group, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer research and enzyme inhibition.

  • Molecular Formula : C₁₉H₁₈FN₃O₂
  • Molecular Weight : 339.36 g/mol
  • CAS Number : 953228-73-4

Synthesis

The synthesis of this compound typically involves a (3 + 2) cycloaddition reaction to form the isoxazole ring. Catalysts such as copper(I) or ruthenium(II) are often employed, although metal-free methods are also being researched to enhance sustainability.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including our target compound, exhibit significant anticancer activity. For instance, compounds similar to 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide have shown promising results in inhibiting cell proliferation across various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells at low micromolar concentrations (IC₅₀ values ranging from 0.20 to 2.58 μM) across different cancer types .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways such as the intrinsic pathway, leading to caspase activation and subsequent tumor cell death .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition:

  • Targeted Enzymes : Research indicates that it may inhibit specific kinases involved in cancer progression, such as RET kinase, which is crucial for tumor growth and survival .

Case Studies

  • Study on Antitumor Activity : A cohort study involving patients treated with benzamide derivatives showed a significant increase in survival rates among those receiving doses above a certain threshold, indicating the potential of these compounds as effective antitumor agents .
  • In Vitro Studies : In vitro assays demonstrated that 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide significantly reduced the invasion capabilities of highly metastatic tumor cells, suggesting its potential as a therapeutic agent against metastasis .

Comparative Analysis

To better understand the biological activity of 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide, a comparison with similar compounds can be insightful.

Compound NameStructureIC₅₀ (μM)Mechanism
Compound AStructure A0.20Apoptosis induction
Compound BStructure B1.50Kinase inhibition
Target Compound Target Structure <2.58 Enzyme inhibition and apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)benzamide, and how can intermediates be validated?

  • Methodology : Use amide coupling reactions between 5-(4-fluorophenyl)isoxazole-3-acetic acid and 4-aminobenzamide. Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity (>95%). Characterize using 1H^1\text{H}-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (amide C=O stretch at ~1650–1680 cm1^{-1}) . Optimize yields by adjusting reaction stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and solvent polarity (e.g., DMF or THF) .

Q. How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?

  • Methodology : Employ a design of experiments (DoE) approach to test solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) across pH (2–12) and temperature (4–50°C). Use UV-Vis spectroscopy to quantify solubility and monitor degradation via LC-MS over 72 hours. Stability studies should include accelerated aging under oxidative (H2 _2O2 _2) and photolytic conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Combine 1H^1\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic and amide regions. Validate using high-resolution mass spectrometry (HRMS; e.g., [M+H]+^+ at m/z 368.1284). Cross-check purity via elemental analysis (C, H, N within ±0.3% of theoretical values) and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodology : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst loading). For example, using Pd(OAc)2_2 as a catalyst, optimize via central composite design (CCD) to reduce side reactions (e.g., hydrolysis of the isoxazole ring). Validate with in situ FTIR to monitor reaction progression .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent IC50_{50} protocols). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm mechanisms. Cross-reference computational docking studies (e.g., AutoDock Vina) to identify plausible protein targets .

Q. What computational strategies are effective for predicting reaction pathways and intermediates?

  • Methodology : Use density functional theory (DFT) to model reaction steps (e.g., B3LYP/6-31G* basis set). Simulate transition states for amide bond formation and isoxazole ring closure. Compare with experimental activation energies (ΔG^‡) derived from kinetic studies .

Q. How can catalytic systems be tailored for large-scale synthesis while maintaining enantiomeric purity?

  • Methodology : Screen chiral catalysts (e.g., BINAP-Pd complexes) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IG column). Scale-up using flow chemistry to enhance heat/mass transfer and reduce racemization .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy during crystallization). Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., cooling rate) with particle size distribution (PSD) and polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.